molecular formula C8H5F3N2S B068406 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 182127-92-0

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B068406
CAS No.: 182127-92-0
M. Wt: 218.2 g/mol
InChI Key: SNXNHTJMLREHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile involves several steps. One common method includes the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile with sodium hydrosulfide in the presence of a base . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is characterized by the presence of a thiol group (-SH), a trifluoromethyl group (-CF3), and a nitrile group (-C≡N). These functional groups contribute to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

The compound has shown promise as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of:

  • Anticancer Agents : The incorporation of the trifluoromethyl group has been linked to enhanced biological activity and selectivity in targeting cancer cells.
  • Enzyme Inhibitors : The thiol group can participate in nucleophilic attacks, making it suitable for designing inhibitors of various enzymes, including proteases involved in cancer progression.

Organic Synthesis

In organic chemistry, compound A serves as a versatile building block for synthesizing complex organic molecules. Its applications include:

  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
  • Synthesis of Heterocycles : The presence of the nitrile and thiol groups facilitates the formation of various heterocyclic compounds, which are essential in drug discovery.

Material Science

The unique properties of compound A make it useful in developing advanced materials:

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity due to the presence of the trifluoromethyl group.
  • Nanomaterials : Compound A can be functionalized to create nanoparticles with specific properties for applications in catalysis and drug delivery.

Case Study 1: Development of Anticancer Compounds

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the thiol group have led to compounds that inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study 2: Synthesis of Biologically Active Heterocycles

A study focused on using this compound in the synthesis of novel heterocycles revealed that it could efficiently participate in cyclization reactions under mild conditions. The resulting heterocycles displayed promising pharmacological profiles, indicating potential as new therapeutic agents.

Comparison with Similar Compounds

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from other related compounds .

Biological Activity

2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 182127-92-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a thiol group, a trifluoromethyl group, and a nitrile functional group, which contribute to its unique chemical reactivity and biological properties. The structural formula can be summarized as:

  • IUPAC Name : this compound
  • Molecular Formula : C8H6F3N2S
  • Molecular Weight : 222.21 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. In tests against common agricultural pests, it demonstrated notable larvicidal activity:

Insect Species Concentration (mg/L) Lethality Rate (%)
Mythimna separata (Oriental Armyworm)20060
Plutella xylostella (Diamondback Moth)200100

These results indicate its potential application in pest control formulations.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The thiol group may interact with enzyme active sites, inhibiting their function.
  • Membrane Disruption : The hydrophobic trifluoromethyl group can disrupt microbial membranes, leading to cell lysis.
  • Receptor Binding : Its structural similarity to known bioactive compounds suggests potential receptor interactions that could modulate biological pathways.

Study on Antimicrobial Effects

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. The study concluded that the presence of the trifluoromethyl group significantly enhanced the compound's antimicrobial efficacy compared to similar compounds lacking this feature .

Research on Insecticidal Properties

A field study evaluated the effectiveness of the compound in agricultural settings against larval stages of pests. Results demonstrated a high lethality rate, suggesting that formulations containing this compound could reduce pest populations significantly without harming beneficial insects .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXNHTJMLREHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351373
Record name 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182127-92-0
Record name 6-Methyl-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.